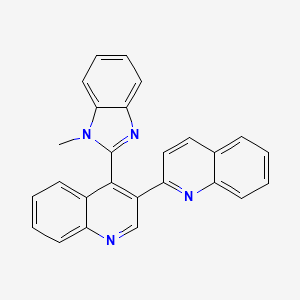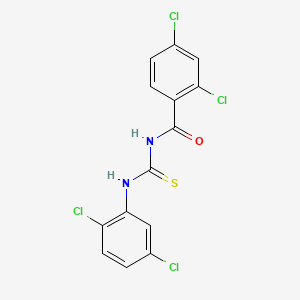![molecular formula C23H15F3O7 B3440113 2-(Trifluoromethyl)-3-[(3,4,5-trimethoxyphenyl)carbonyl]naphtho[2,3-b]furan-4,9-dione](/img/structure/B3440113.png)
2-(Trifluoromethyl)-3-[(3,4,5-trimethoxyphenyl)carbonyl]naphtho[2,3-b]furan-4,9-dione
Vue d'ensemble
Description
2-(Trifluoromethyl)-3-[(3,4,5-trimethoxyphenyl)carbonyl]naphtho[2,3-b]furan-4,9-dione is a useful research compound. Its molecular formula is C23H15F3O7 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione is 460.07698730 g/mol and the complexity rating of the compound is 771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel naphtho[2,3-b]furan-4,9-dione derivatives with a 2-aminopyridine moiety have been synthesized. These derivatives show characteristic intense charge-transfer bands in the visible region, which can be modified by p-substitutions on the phenyl group. One compound demonstrated potential as a chromogenic sensor for Hg2+ and Pd2+ in aqueous media (Tang, Zhang, Zeng, & Zhou, 2017).
- A new synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-diones has been established. This synthesis method is significant for producing derivatives of naphtho[2,3-b]furan-4,9-dione, which have various applications in scientific research (Koyanagi, Yamamoto, Nakayama, & Tanaka, 1997).
Potential Therapeutic Applications
- The cytotoxic activity of 2-substituted naphtho[2,3-b]furan-4,9-diones against KB cells has been studied. The parent structure and most 2-substituted derivatives exhibited cytotoxic activity, suggesting potential use in cancer therapy (Ogawa et al., 2006).
- Anticancer properties of hybrid molecules combining naphtho[2,3-b]furan-4,9-dione or benzo[f]indole-4,9-dione motif with a phosphonate subunit have been explored. These compounds showed significant cytotoxicity against leukemia and breast adenocarcinoma cell lines, suggesting their potential in cancer treatment (Gach et al., 2016).
Analytical and Environmental Applications
- A study on the constituents of Ailanthus integrifolia identified compounds including naphtho[2,3-b]furan-4,9-dione derivatives. Such studies are crucial for understanding the chemical composition of plants and their potential uses (Kosuge, Mitsunaga, Koike, & Ohmoto, 1994).
- High-performance liquidchromatography (HPLC) methods have been developed for the separation and determination of naphtho[2,3-b]furan-4,9-diones in plant extracts. This technique is crucial for the quantitative analysis of these compounds in biological samples and could have implications for both environmental and pharmacological research (Steinert, Khalaf, & Rimpler, 1995).
Spectroscopy and Photophysics
- Spectroscopic properties of polycyclic aromatic compounds, including naphtho[2,3-b]furan-4,9-diones, have been studied. Such research contributes to understanding the electronic structure and photophysical behavior of these compounds, which is essential for their application in materials science and photodynamic therapy (Tucker, Acree, Zander, Demerseman, & Buisson, 1993).
Chemical Reactions and Synthesis
- Research on the cyclization of arylpropiolic acid anhydride and the synthesis of naphtho[2,3-c]furan-1,3-dione derivatives highlights the development of new synthetic routes and methodologies. This research is vital for the synthesis of complex organic compounds, potentially leading to new materials or pharmaceuticals (Park et al., 2017).
Propriétés
IUPAC Name |
2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)benzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O7/c1-30-13-8-10(9-14(31-2)20(13)32-3)17(27)16-15-18(28)11-6-4-5-7-12(11)19(29)21(15)33-22(16)23(24,25)26/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLGEMQCJXNYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-[2-(4-IODOPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3440030.png)

![3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3440040.png)
![7-(CHLORODIFLUOROMETHYL)-N-[(2-FLUOROPHENYL)METHYL]-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3440056.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B3440085.png)
![1-PHENYL-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B3440089.png)
![1-({[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3440094.png)

![[5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone](/img/structure/B3440105.png)
![1-AZEPANYL[7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLIN-10-YL]METHANONE](/img/structure/B3440121.png)
![[5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B3440122.png)
![1-AZEPANYL(5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)METHANONE](/img/structure/B3440138.png)
![METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3440151.png)

